molecular formula C20H24N4O2 B2850780 Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105230-12-3

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2850780
CAS No.: 1105230-12-3
M. Wt: 352.438
InChI Key: VSUQLOAYLFKUSM-UHFFFAOYSA-N
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Description

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a morpholine ring, a phenylpyridazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to handle large quantities of reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .

Scientific Research Applications

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
  • Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-2-yl)methanone

Uniqueness

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Biological Activity

Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound characterized by its unique structural features, which include morpholine, piperidine, and phenylpyridazine moieties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions. A common synthetic route involves the reaction of 1-methyl piperidin-4-one with carbon disulfide and malononitrile, followed by treatment with morpholine to yield the final product. The structural formula is as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose metabolism and insulin secretion. This interaction could position the compound as a potential candidate for antidiabetic therapies.

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. The unique combination of its functional groups may enhance its efficacy in modulating glucose levels and improving insulin sensitivity.

Anticancer Potential

Morpholino derivatives have been investigated for their anticancer properties. The presence of the phenylpyridazine moiety is particularly noteworthy, as pyridazine derivatives are known for their potential in cancer therapy. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

The compound has also been explored for its antimicrobial effects. Morpholine and piperidine derivatives are recognized for their broad-spectrum antimicrobial activities. Initial studies suggest that this compound could inhibit the growth of pathogenic bacteria and fungi.

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Study FocusFindingsReference
Antidiabetic ActivityDemonstrated GLP-1R agonism leading to improved glucose metabolism
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for further development
Antimicrobial EffectsInhibition of bacterial growth; broad-spectrum activity observed

Properties

IUPAC Name

morpholin-4-yl-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(24-12-14-26-15-13-24)17-8-10-23(11-9-17)19-7-6-18(21-22-19)16-4-2-1-3-5-16/h1-7,17H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUQLOAYLFKUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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